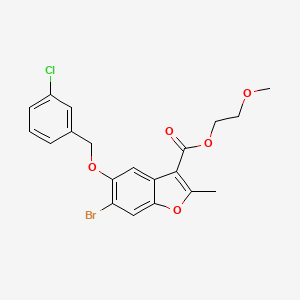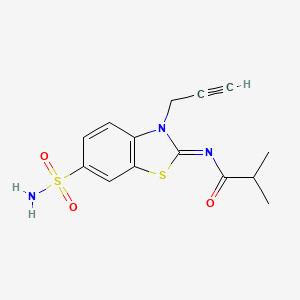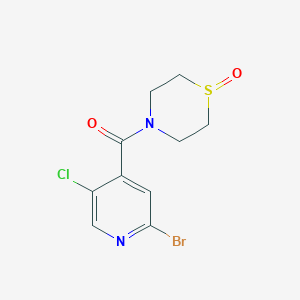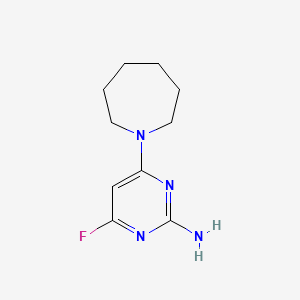
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
Mechanism of Action
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide increases the levels of GABA, which can lead to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By increasing the levels of GABA, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can reduce the activity of neurons and modulate the excitability of neural networks.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has been shown to increase the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By increasing the levels of GABA, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can reduce the activity of neurons and modulate the excitability of neural networks. This can lead to a range of effects, including anti-convulsant, anxiolytic, and sedative effects.
Advantages and Limitations for Lab Experiments
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in the brain. It can be used to investigate the biochemical and physiological effects of increasing GABA levels in the brain. However, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has limitations in terms of its selectivity and specificity. It may also have off-target effects that need to be considered when interpreting experimental results.
Future Directions
There are several future directions for research on N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide. One direction is to investigate its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Another direction is to explore its effects on neural networks and brain function. Additionally, further research is needed to understand the mechanisms underlying its effects and to improve its selectivity and specificity.
Synthesis Methods
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. However, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can be produced in sufficient quantities for research purposes.
Scientific Research Applications
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which can reduce the activity of neurons and modulate the excitability of neural networks. This makes N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide a promising candidate for the treatment of disorders characterized by excessive neuronal activity.
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-10-19(11-9-16)15-6-4-14(5-7-15)17(20)18-12-13-2-3-13/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTKBKMFDUHWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)
![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B2560704.png)


![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)


![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2560716.png)
![4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2560719.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2560720.png)
![N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide](/img/structure/B2560721.png)

